

Biochemical and Cellular Characterization of SAR156497

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Compound Focus: SAR156497

Cat. No.: S548712

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The tables below summarize key quantitative data for **SAR156497**, including its biochemical potency against Aurora kinases, its cellular activity, and its selectivity profile.

Table 1: Biochemical and Cellular Potency of SAR156497

Assay Type	Target / Process	Result / IC ₅₀ Value	Context / Cell Line
Biochemical Kinase Assay	Aurora A, B, and C	Potent inhibition reported [1]	In vitro kinase assays
Cellular Phenotype	Aurora B-mediated Histone H3 phosphorylation	Inhibition at low nanomolar concentrations [2]	HCT116 cells
Cellular Viability (Cytotoxicity)	HeLa	< 10 nM [2]	Cervical cancer cell line
Cellular Viability (Cytotoxicity)	HCT116	3700 ± 2000 nM [2]	Colon cancer cell line
Cellular Viability (Cytotoxicity)	HEK293	5900 ± 1800 nM [2]	Human embryonic kidney cells

Assay Type	Target / Process	Result / IC ₅₀ Value	Context / Cell Line
Cellular Viability (Cytotoxicity)	PC3	> 10,000 nM [2]	Prostate cancer cell line

Table 2: Selectivity and In Vivo Profile of SAR156497

Property	Profile	Experimental Method
Kinome Selectivity	Exquisitely selective; minimal off-target activity [1] [2]	KINOMEScan profiling against 468 kinases
Off-targets	Minimal activity beyond Aurora kinases; potential for low PLK4 inhibition [2]	Biochemical and cellular assays
In Vivo Efficacy	Demonstrated efficacy in colon adenocarcinoma xenograft models [1]	Mouse xenograft studies
Therapeutic Window	Narrow therapeutic window in xenograft studies [2]	In vivo efficacy vs. toxicity assessment

Key Experimental Protocols for Characterization

The robust characterization of **SAR156497** relied on several key experimental methodologies.

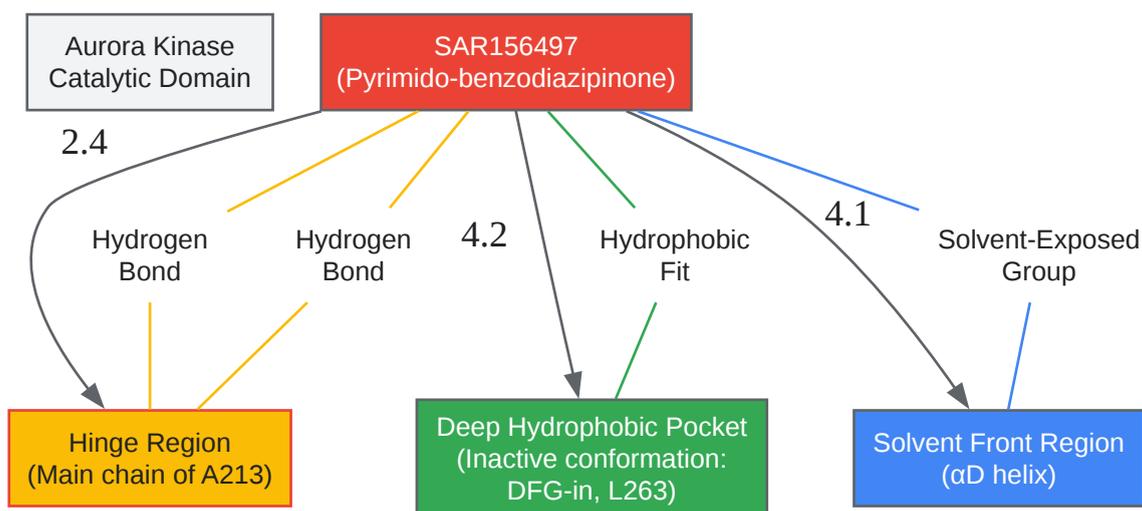
- 1. Biochemical Kinase Assays:** These assays measure the direct inhibition of kinase activity. Recombinant Aurora A, B, or C kinase domains are incubated with ATP and a substrate. The rate of substrate phosphorylation is quantified in the presence of varying concentrations of **SAR156497** to determine the IC₅₀ value [2].
- 2. Cellular Target Engagement (Western Blot):** This protocol assesses a compound's ability to engage its target in a live-cell context. Cells are treated with **SAR156497**, lysed, and proteins are separated by gel electrophoresis. Phospho-specific antibodies against Aurora A autophosphorylation site (e.g., T288) and the Aurora B substrate (Histone H3 at S10) are used to confirm on-target activity [2].
- 3. Cell Cycle Analysis (FACS):** Inhibition of Aurora B disrupts cytokinesis, leading to polyploidy. Cells treated with **SAR156497** are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and

analyzed by Flow Cytometry. An accumulation of cells with >4N DNA content indicates Aurora B inhibition [2].

- **4. Kinome-Wide Selectivity Profiling (KINOMEScan):** This defines selectivity. **SAR156497** is screened at a single concentration (e.g., 1 μ M) against a large panel of human kinases. The results are reported as % control, with high selectivity indicated by very few kinases other than Auroras being inhibited [2].
- **5. In Vivo Efficacy Studies (Mouse Xenograft):** To evaluate antitumor activity, immunocompromised mice are implanted with human cancer cells. **SAR156497** is administered, and tumor volume is measured over time versus a control group to assess efficacy [1] [2].

Structural Basis for Selectivity

The high selectivity of pyrimidine-based Aurora kinase inhibitors like **SAR156497** is attributed to their specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding mode that confers this selectivity.



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Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].

Research Implications and Considerations

SAR156497 represents a valuable tool for basic research. Its primary value lies in its **exquisite selectivity**, which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the confounding effects of off-target inhibition [1] [2].

However, there are important considerations for its use. The compound demonstrated a **narrow therapeutic window** in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which should be considered when interpreting results [2].

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References

1. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]
2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

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